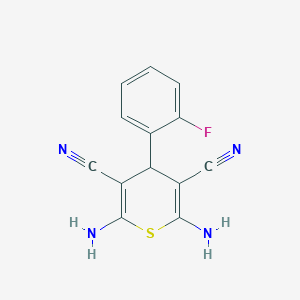

2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Overview

Description

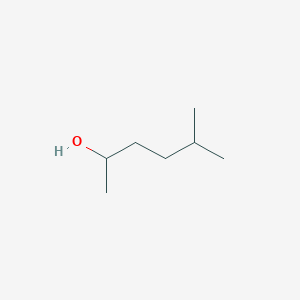

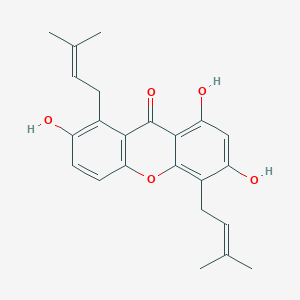

2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (2,6-DAPF-4H-TPDC) is a novel thiopyran-based compound with potential applications in scientific research. It is a nitrogen-containing heterocycle with a five-membered ring containing a nitrogen atom, two sulfur atoms, and two carbon atoms. It has been used for a variety of applications, including inorganic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Pharmacological Applications

The compound belongs to the diazine class of compounds, which are known to have a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Antileukemic Agents

A similar compound, 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivative, has been used as a potent antileukemic agent . It’s possible that “2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile” could have similar properties.

Treatment for Schizophrenia and Parkinson’s Disease

Pramipexol, a 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivative with (S) configuration at position 6 is being used as a drug for schizophrenia and Parkinson’s disease . The structural similarity suggests that “2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile” might also have potential in this area.

Dihydrofolate Reductase Inhibitor

Another similar compound, -n[4-(2-trans-[([2,6-diamino-4(3H)-oxopyrimidin-5-yl]methyl)thio]cyclobutyl)benzoyl] -l-glutamic acid, has been used as a novel 5-thiapyrimidinone inhibitor of dihydrofolate reductase . This suggests that “2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile” could potentially be used in similar applications.

properties

IUPAC Name |

2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJZMMYXPAJDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353918 | |

| Record name | 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

CAS RN |

208254-22-2 | |

| Record name | 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile interact with its target, eEF-2K, and what are the downstream effects of this interaction?

A: 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile acts as a reversible covalent inhibitor of eEF-2K, a potential target for cancer treatment. [] The compound exhibits a two-step inhibition mechanism. First, it rapidly binds to the enzyme. Subsequently, a slower, reversible inactivation step occurs where a nitrile group of the compound forms a thioimidate adduct with the cysteine residue (Cys146) within the enzyme's active site. [] This interaction specifically inhibits eEF-2K activity, potentially interfering with its role in protein synthesis and downstream cellular processes.

Q2: What is known about the structure-activity relationship (SAR) of 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile and its analogs in relation to their inhibitory activity against eEF-2K?

A: The research primarily focuses on 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile and identifies the carbonitrile group as crucial for the covalent interaction with Cys146 in the active site of eEF-2K. [] Further research exploring modifications to other parts of the molecule would be needed to establish a comprehensive SAR profile. This would involve synthesizing analogs with variations in the diamino, fluorophenyl, or thiopyran ring and evaluating their inhibitory potency and selectivity towards eEF-2K. Such studies would provide valuable insights into the key structural elements that contribute to the compound's activity and could guide the development of more potent and selective eEF-2K inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)

![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)